molecular formula C23H23N7O B2948441 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone CAS No. 920390-72-3

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2948441
CAS No.: 920390-72-3
M. Wt: 413.485
InChI Key: RMJQAZVWYKNVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone is a heterocyclic compound featuring a triazolopyrimidine core substituted with a benzyl group at the 3-position and a piperazine ring at the 7-position. The piperazine is further functionalized with a phenylethanone moiety via an acetyl linker. This compound is synthesized through the reaction of 3-benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride with acetyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) . Its molecular formula is C₂₀H₂₅N₇O, with a molecular weight of 379.46 g/mol .

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c31-20(15-18-7-3-1-4-8-18)28-11-13-29(14-12-28)22-21-23(25-17-24-22)30(27-26-21)16-19-9-5-2-6-10-19/h1-10,17H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJQAZVWYKNVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . This inhibition is achieved through binding to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for its activity .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The benzyl group in the target compound enhances lipophilicity compared to the ethoxyphenyl analog, which may improve blood-brain barrier penetration .
  • Electronic Effects: Electron-withdrawing groups (e.g., chlorine in the chloropropanone derivative) could modulate electron density in the triazolopyrimidine core, affecting binding to target enzymes .

Pharmacological Implications

Triazolopyrimidines are known for their role in inhibiting enzymes such as NADPH oxidase and EZH2/HDACs. The target compound’s benzyl group may favor interactions with hydrophobic enzyme pockets, as seen in VAS2870 (a triazolopyrimidine-based NADPH oxidase inhibitor) . In contrast, the ethoxyphenyl analog’s polar substituent might shift selectivity toward more hydrophilic targets, such as kinases .

Biological Activity

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural formula:

C19H22N6O\text{C}_{19}\text{H}_{22}\text{N}_{6}\text{O}

This structure incorporates a triazolo-pyrimidine moiety linked to a piperazine ring and a phenylethanone group, which may contribute to its biological properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through several mechanisms:

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects using the MTT assay against cell lines such as BT-474, HeLa, and MCF-7. One derivative exhibited an IC50 value of 0.99±0.01μM0.99\pm 0.01\mu M against BT-474 cells, indicating potent anticancer activity .
  • Mechanism of Action : The apoptosis-inducing effect was confirmed through flow cytometry analyses showing cell cycle arrest at sub-G1 and G2/M phases. Furthermore, staining assays indicated that the compound triggers apoptosis via mitochondrial pathways .

Structure-Activity Relationships (SAR)

The structure of the compound plays a crucial role in its biological activity. Variations in substituents on the triazolo-pyrimidine core significantly affect potency and selectivity:

Substituent Effect on Activity
Benzyl groupEnhances lipophilicity and cellular uptake
Piperazine linkageIncreases interaction with biological targets
Phenylethanone moietyContributes to overall stability and efficacy

Case Studies : In one study, derivatives with different substituents were synthesized and tested. The most potent compounds showed enhanced binding affinity to tubulin's colchicine site, suggesting a mechanism involving microtubule stabilization .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate favorable absorption characteristics for this class of compounds. However, toxicity assessments are essential for determining safety profiles. Ongoing research is focused on evaluating the potential side effects and therapeutic windows.

Q & A

Q. Table 1: Representative Synthetic Protocol

StepReagents/ConditionsYieldPurification Method
Core FormationCuI, DMF, 80°C75%Column chromatography (SiO₂, EtOAc/hexane)
Piperazine CouplingHATU, K₂CO₃, DMF, RT85%Recrystallization (MeOH/H₂O)
Phenylethanone AdditionAlCl₃, CH₂Cl₂, 0°C→RT70%Silica gel filtration

Advanced: How can conformational dynamics of this compound be analyzed to explain its bioactivity?

Answer:
Conformational analysis requires:

  • X-ray Crystallography : Use SHELXL for refinement (). Key parameters include high-resolution data (<1.0 Å), twin refinement for non-merohedral twinning, and hydrogen-bonding network analysis .
  • Molecular Dynamics (MD) Simulations : Compare crystallographic data with MD trajectories (e.g., 100 ns simulations in GROMACS) to assess piperazine ring flexibility and its impact on target binding .
  • SAR Studies : Modify the benzyl group (e.g., para-fluoro substitution) to test steric/electronic effects on activity, as in ’s triazolo-pyridine derivatives .

Basic: What spectroscopic methods are optimal for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., δ 3.11 ppm for piperazine protons; ’s pyrazoline derivatives show analogous splitting patterns) .
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and triazole (C-N, ~1495 cm⁻¹) stretches .
  • HRMS : Use ESI+ mode for accurate mass validation (e.g., [M+H]⁺ calculated for C₂₈H₂₈N₆O: 481.2352) .

Advanced: How can contradictory enzymatic inhibition data across studies be resolved?

Answer:
Contradictions arise from:

  • Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays).
  • Impurity Interference : Use HPLC-MS to detect trace impurities (e.g., ’s piperazine-linked triazolopyridinone derivatives may form similar byproducts) .
  • Solubility Effects : Pre-dissolve compounds in DMSO (<0.1% final) to avoid aggregation artifacts .

Q. Table 2: Case Study of Data Discrepancies

StudyReported IC₅₀ (nM)Assay ConditionsPotential Confounder
A12 ± 210 mM ATP, pH 7.4High ATP skews competition
B150 ± 201 mM ATP, pH 6.8Low pH reduces binding affinity

Advanced: What computational approaches predict binding modes to adenosine receptors?

Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of A₂A receptors (PDB: 4EIY). The piperazine moiety likely occupies the hydrophobic pocket, while the triazolo-pyrimidine interacts with His264 .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for benzyl group modifications, as in ’s SAR on triazolo-pyridine esters .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors at triazole N2) using Schrödinger’s Phase .

Basic: How can researchers validate purity and stability under storage?

Answer:

  • HPLC-UV/ELS : Use a C18 column (MeCN/H₂O + 0.1% TFA) with ≥95% purity threshold. Monitor degradation peaks at 254 nm .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; ≤5% degradation indicates room-temperature stability for 12 months .
  • Elemental Analysis : Match calculated vs. observed C/H/N (±0.4%), as in ’s pyrazoline derivatives .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate esters at the phenylethanone carbonyl (e.g., ’s fluoro-benzisoxazole derivatives use hydrophilic prodrugs) .
  • Co-Crystallization : Screen with succinic acid or cyclodextrins to enhance solubility (e.g., SHELXL-refined co-crystals in ) .
  • Nanoformulation : Use PEGylated liposomes (size <100 nm via DLS) for IV administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.